3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE
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Overview
Description
3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining oxadiazole, triazole, and pyridine rings, which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the construction of the triazole and pyridine rings. Key reagents such as hydrazine derivatives, nitriles, and aldehydes are often used in these steps. The reaction conditions usually involve heating, the use of catalysts, and specific solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Exhibits various biological activities and is used in medicinal chemistry.
5-Methyl-1,3,4-oxadiazol-2(3H)-one: Known for its antimicrobial potential.
Uniqueness
3-METHYL-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}BENZAMIDE stands out due to its unique combination of oxadiazole, triazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-4-3-5-13(8-11)17(25)19-10-16-22-21-15-9-14(6-7-24(15)16)18-20-12(2)23-26-18/h3-9H,10H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHQUMFJCXMHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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